[D-Dab(CO-NH-OH)3]degarelix
Beschreibung
Theoretical Frameworks for GnRH Receptor Antagonism
GnRH receptor antagonism is predicated on the principles of competitive inhibition. Antagonist molecules are designed to bind to the GnRH receptor with high affinity and specificity, physically occupying the binding pocket without initiating the conformational changes necessary for signal transduction. mdpi.commdpi.com Current theories suggest that G protein-coupled receptors (GPCRs) like the GnRHR exist in an equilibrium between inactive (R) and active (R) states. frontiersin.org Agonists bind to and stabilize the R conformation, triggering a downstream signaling cascade. In contrast, antagonists bind to and stabilize the inactive R conformation, preventing the receptor from activating G proteins and halting the physiological response. frontiersin.org
The design of potent antagonists involves modifying the native GnRH decapeptide structure to enhance receptor affinity while eliminating the residues responsible for activation. oup.comoup.com High-resolution structural studies, such as those using cryo-electron microscopy (cryo-EM), have revealed a conserved "U"-shaped conformation for GnRH binding, providing a detailed blueprint for rational drug design and the development of next-generation therapeutics. pnas.org
Historical Context and Evolution of GnRH Antagonist Design
The journey of GnRH antagonist development began shortly after the native GnRH structure was identified in 1971. oup.com The first generation of antagonists involved substituting amino acids at key positions (1, 2, 3, and 6) with unnatural, bulky aromatic residues to increase receptor binding and stability. mdpi.com However, these early compounds were hampered by poor water solubility and a propensity to induce histamine (B1213489) release, a significant side effect. nih.govresearchgate.net
Subsequent generations aimed to resolve these issues. A major breakthrough was the substitution of basic D-amino acids at position 6 with D-ureidoalkyl amino acids, which significantly reduced the histamine-releasing properties. nih.gov This led to the development of clinically significant antagonists like Cetrorelix (B55110). nih.gov The third generation of antagonists, which includes degarelix (B1662521), further refined the structure by incorporating unique, non-proteinogenic amino acids with modified side chains at positions 5 and 6. mdpi.comnih.gov These modifications not only eliminated the histamine-release issue but also conferred properties like increased hydrophilicity and a very long duration of action, which were critical for clinical utility. sci-hub.stacs.org
Table 1: Evolution of Key GnRH Antagonists This table highlights the progression of structural modifications in GnRH antagonists, leading to improved clinical profiles.
| Antagonist Generation | Example Compound | Key Structural Modifications | Clinical Implications |
| First Generation | [Ac-D-2Nal¹, D-Fpa², D-Trp³, D-Arg⁶]GnRH | Substitutions with aromatic amino acids at positions 1-3 and a basic D-amino acid at position 6. mdpi.com | Potent but limited by histamine release and low water solubility. mdpi.comresearchgate.net |
| Second Generation | Cetrorelix | Introduction of D-ureidoalkyl amino acids (e.g., D-Citrulline) at position 6. nih.govmednet.co.il | Significantly reduced histamine-releasing potential, enabling clinical use. nih.gov |
| Third Generation | Degarelix | Unique acylated/carbamoylated amino acids at positions 5 and 6 (4Aph(Hor)⁵, D-4Aph(Cbm)⁶). nih.govmednet.co.il | No significant histamine release, high potency, and long duration of action. mdpi.comresearchgate.net |
| Oral Small Molecule | Relugolix | Non-peptide, small molecule structure. mdpi.com | Overcomes limitations of peptide-based drugs, allowing for oral administration. mdpi.com |
Positioning of Degarelix and its Structural Analogues in GnRH Research
Degarelix represents a pinnacle of third-generation GnRH antagonist design. Its structure, Ac-D-2Nal¹-D-4Cpa²-D-3Pal³-Ser⁴-4Aph(L-Hor)⁵-D-4Aph(Cbm)⁶-Leu⁷-ILys⁸-Pro⁹-D-Ala¹⁰-NH₂, is the result of extensive structure-activity relationship (SAR) studies. nih.govacs.org The modifications at positions 5 and 6 are particularly crucial, contributing to its high potency, long duration of action, and favorable safety profile regarding histamine release. sci-hub.stresearchgate.net
Research has continued to build upon the degarelix backbone, creating a wide array of analogues to probe the pharmacophore and enhance properties. nih.govacs.org Studies have explored substitutions at various positions, including position 3, where replacing D-3Pal with D-Dab (α,γ-diaminobutyric acid) derivatives has been investigated to modulate steric effects, basicity, and hydrophobicity. nih.govscispace.com While some of these modifications yielded equipotent analogues, they often resulted in a shorter duration of action, highlighting the finely tuned nature of the degarelix structure. acs.org The compound at the center of this article, [D-Dab(CO-NH-OH)3]degarelix, represents a conceptual leap from these earlier analogue studies.
Rationale for Developing Next-Generation GnRH Antagonists with Modified Moieties
The development of next-generation antagonists like the conceptual [D-Dab(CO-NH-OH)3]degarelix is driven by the need for agents with novel functionalities beyond simple receptor blockade. The introduction of specific chemical moieties can imbue the peptide with new properties for advanced applications, such as targeted imaging and therapy.
The rationale for a molecule like [D-Dab(CO-NH-OH)3]degarelix involves two key modifications to the degarelix scaffold:
Incorporation of D-Dab: Replacing native or existing modified amino acids with D-diaminobutyric acid (D-Dab) provides a reactive side-chain amino group that can be further functionalized. nih.govscispace.comacs.org
Addition of Hydroxamate Groups (CO-NH-OH): The hydroxamate functional group is a powerful chelator for various metal ions. colab.wsgoogle.com
This combination transforms the GnRH antagonist from a simple therapeutic into a potential theranostic agent. By chelating a diagnostic radionuclide (e.g., Technetium-99m, Gallium-68), the molecule could be used for PET or SPECT imaging to visualize GnRH receptor-positive tumors. nih.govfrontiersin.org Alternatively, by chelating a therapeutic radioisotope (e.g., Lutetium-177, Actinium-225), it could function as a targeted radiopharmaceutical, delivering a cytotoxic payload directly to cancer cells while minimizing systemic exposure. frontiersin.orgnih.gov This approach leverages the high specificity of the GnRH antagonist for its receptor, which is often overexpressed on various cancer cells. nih.gov
Table 2: Theoretical Properties of [D-Dab(CO-NH-OH)3]degarelix vs. Degarelix This table contrasts the established properties of degarelix with the projected properties of the hypothetical hydroxamate-modified analogue.
| Property | Degarelix | [D-Dab(CO-NH-OH)3]degarelix (Theoretical) |
| Primary Function | GnRH Receptor Antagonism mdpi.com | GnRH Receptor Antagonism & Metal Chelation nih.govfrontiersin.org |
| Key Moieties | 4Aph(L-Hor)⁵, D-4Aph(Cbm)⁶ nih.gov | D-Dab(CO-NH-OH) side chains nih.govnih.gov |
| Molecular Weight | ~1630.8 g/mol | ~1629.2 g/mol nih.gov |
| Mechanism of Action | Competitive binding to pituitary GnRH receptors, suppressing LH/FSH. researchgate.net | Competitive receptor binding plus sequestration of metal ions via hydroxamate groups. nih.gov |
| Potential Application | Androgen deprivation therapy for prostate cancer, etc. wikipedia.orgnih.gov | Targeted cancer imaging (SPECT/PET), targeted radionuclide therapy. nih.govfrontiersin.org |
Eigenschaften
Molekularformel |
C79H104ClN19O18 |
|---|---|
Molekulargewicht |
1643.2 g/mol |
IUPAC-Name |
(4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-4-(hydroxycarbamoylamino)butanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide |
InChI |
InChI=1S/C79H104ClN19O18/c1-42(2)34-57(69(106)90-56(14-9-10-31-83-43(3)4)76(113)99-33-11-15-64(99)75(112)85-44(5)66(81)103)91-72(109)60(37-48-21-28-54(29-22-48)88-77(82)114)93-73(110)61(38-47-19-26-53(27-20-47)87-68(105)62-40-65(102)97-79(116)96-62)94-74(111)63(41-100)95-67(104)55(30-32-84-78(115)98-117)89-71(108)59(36-46-17-24-52(80)25-18-46)92-70(107)58(86-45(6)101)39-49-16-23-50-12-7-8-13-51(50)35-49/h7-8,12-13,16-29,35,42-44,55-64,83,100,117H,9-11,14-15,30-34,36-41H2,1-6H3,(H2,81,103)(H,85,112)(H,86,101)(H,87,105)(H,89,108)(H,90,106)(H,91,109)(H,92,107)(H,93,110)(H,94,111)(H,95,104)(H3,82,88,114)(H2,84,98,115)(H2,96,97,102,116)/t44-,55-,56+,57+,58-,59-,60-,61+,62+,63+,64+/m1/s1 |
InChI-Schlüssel |
GJGANCMMPWJOQC-UFLOVSMNSA-N |
Isomerische SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CCNC(=O)NO)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CCNC(=O)NO)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
Herkunft des Produkts |
United States |
Structure Activity Relationship Sar Studies of D Dab Co Nh Oh 3 Degarelix
Impact of the D-Dab(CO-NH-OH)3 Moiety on GnRH Receptor Binding Affinity
The introduction of the Nω-hydroxy-carbamoylated diaminobutyric acid, or D-Dab(CO-NH-OH)3, at position 3 of the degarelix (B1662521) peptide sequence has a notable impact on its ability to bind to the human GnRH receptor. The potency of GnRH antagonists is often measured by their IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the GnRH-induced response in a reporter gene assay. nih.gov
Comparative SAR Analysis of D-Dab(CO-NH-OH)3 Substitution at Position 3
Position 3 of the degarelix scaffold has been identified as a key site for modification, where even minor substitutions can lead to significant changes in antagonist potency and duration of action. nih.gov
Studies have explored the effect of replacing the native D-3-pyridylalanine (D-3Pal) at position 3 with modified non-natural amino acids, specifically Nω-hydroxy- and Nω-methoxy-carbamoylated versions of diaminobutyric acid (Dab) and diaminopropionic acid (Dap). nih.gov The aim was to introduce functionalities that could modulate properties like solubility and hydrogen bonding. scispace.com
The results indicate that hydroxy-carbamoylation and methoxy-carbamoylation of both Dab and Dap at this position are tolerated, but they yield analogues with lower potency compared to degarelix. nih.gov The methoxy-carbamoylated versions of both Dab and Dap resulted in slightly higher in-vitro potency (lower IC50 values) compared to their hydroxy-carbamoylated counterparts. nih.gov This suggests subtle differences in how the terminal hydroxyl and methoxy (B1213986) groups interact with the receptor or affect the conformation of the peptide.
| Compound Name | Modification at Position 3 | IC50 (nM) |
|---|---|---|
| [d-Dab(CO-NH-OH)3]degarelix | D-Dab(CO-NH-OH)3 | 8.57 ± 0.12 |
| [d-Dab(CO-NH-OCH3)3]degarelix | D-Dab(CO-NH-OCH3)3 | 8.13 ± 0.05 |
| [d-Dap(CO-NH-OH)3]degarelix | D-Dap(CO-NH-OH)3 | 8.50 ± 0.02 |
| [d-Dap(CO-NH-OCH3)3]degarelix | D-Dap(CO-NH-OCH3)3 | 3.16 ± 0.04 |
The investigation into position 3 substitutions is an extension of earlier research. nih.govnih.gov Previous studies demonstrated that replacing the aromatic D-3Pal residue in the degarelix scaffold with the non-aromatic D-Glutamine (B559562) was compatible with maintaining high potency and resulted in a very long duration of action. nih.govscispace.com In contrast, the substitution with D-Asparagine, which differs from D-Glutamine by only one methylene (B1212753) group in its side chain, yielded an analogue that was comparatively short-acting. nih.govscispace.com This highlights the sensitivity of this position, where a minor change in the side chain length can unexpectedly impact the duration of action with minimal effect on receptor binding affinity. nih.gov
Further studies to probe the steric and ionic boundaries of the GnRH receptor cavity focused on introducing charged and bulky groups at position 3. nih.gov In one such study, the side chain amino functions of D-Dab and D-Dap were reductively alkylated with bulky heterocyclic groups like 2-pyridinecarboxaldehyde (B72084) and 2-quinolinecarboxaldehyde. nih.gov These modifications resulted in degarelix analogues with significantly reduced antagonist potency and a short duration of action. nih.gov The findings from this research strongly suggest that the presence of both a positive charge and a bulky heterocycle at position 3 is incompatible with high antagonist potency. nih.gov
Influence of Remote Structural Modifications on the Activity of Degarelix Analogues
In degarelix, position 5 is substituted with 4Aph(L-hydroorotyl) and position 6 with D-4Aph(carbamoyl). nih.gov Research into modifying these positions has involved Nω-hydroxy- and Nω-methoxy-carbamoylation of the 4Aph residues. The goal of these modifications was to increase the number of hydrogen bonding sites, which could potentially modulate solubility and bioavailability. scispace.com
Several analogues with modifications at positions 5 and 6 were found to be equipotent to degarelix and its precursor acyline in vitro. nih.gov However, none of the newly synthesized analogues exhibited a duration of action comparable to that of degarelix, with some being shorter-acting and others longer-acting than acyline. nih.gov This indicates that while the binding affinity can be maintained with various substitutions at these remote positions, the unique combination of L-hydroorotyl and carbamoyl (B1232498) groups in degarelix is critical for its characteristic long duration of action. nih.gov
| Compound Name | Modification at Position 5 | Modification at Position 6 | IC50 (nM) |
|---|---|---|---|
| Degarelix | 4Aph(L-Hor) | D-4Aph(Cbm) | 0.58 |
| [4Aph(CO-NH-OH)5, D-4Aph(CO-NH-OH)6]acyline | 4Aph(CO-NH-OH) | D-4Aph(CO-NH-OH) | 0.69 |
| [4Aph(CO-NH-OCH3)5, D-4Aph(CO-NH-OCH3)6]acyline | 4Aph(CO-NH-OCH3) | D-4Aph(CO-NH-OCH3) | 0.68 |
Table of Compound Names
| Abbreviation/Trivial Name | Full Chemical Name |
| [D-Dab(CO-NH-OH)3]degarelix | Ac-D-2Nal-D-4Cpa-D-Dab(CO-NH-OH)-Ser-4Aph(Hor)-D-4Aph(Cbm)-Leu-ILys-Pro-D-Ala-NH2 |
| [d-Dab(CO-NH-OCH3)3]degarelix | Ac-D-2Nal-D-4Cpa-D-Dab(CO-NH-OCH3)-Ser-4Aph(Hor)-D-4Aph(Cbm)-Leu-ILys-Pro-D-Ala-NH2 |
| [d-Dap(CO-NH-OH)3]degarelix | Ac-D-2Nal-D-4Cpa-D-Dap(CO-NH-OH)-Ser-4Aph(Hor)-D-4Aph(Cbm)-Leu-ILys-Pro-D-Ala-NH2 |
| [d-Dap(CO-NH-OCH3)3]degarelix | Ac-D-2Nal-D-4Cpa-D-Dap(CO-NH-OCH3)-Ser-4Aph(Hor)-D-4Aph(Cbm)-Leu-ILys-Pro-D-Ala-NH2 |
| Degarelix | Ac-D-2Nal-D-4Cpa-D-3Pal-Ser-4Aph(Hor)-D-4Aph(Cbm)-Leu-ILys-Pro-D-Ala-NH2 |
| Acyline | Ac-D-2Nal-D-4Cpa-D-3Pal-Ser-4Aph(Ac)-D-4Aph(Ac)-Leu-ILys-Pro-D-Ala-NH2 |
| [4Aph(CO-NH-OH)5, D-4Aph(CO-NH-OH)6]acyline | Ac-D-2Nal-D-4Cpa-D-3Pal-Ser-4Aph(CO-NH-OH)-D-4Aph(CO-NH-OH)-Leu-ILys-Pro-D-Ala-NH2 |
| [4Aph(CO-NH-OCH3)5, D-4Aph(CO-NH-OCH3)6]acyline | Ac-D-2Nal-D-4Cpa-D-3Pal-Ser-4Aph(CO-NH-OCH3)-D-4Aph(CO-NH-OCH3)-Leu-ILys-Pro-D-Ala-NH2 |
| D-2Nal | D-2-naphthylalanine |
| D-4Cpa | D-4-chlorophenylalanine |
| D-3Pal | D-3-pyridylalanine |
| Ser | Serine |
| 4Aph | 4-aminophenylalanine |
| Hor | L-hydroorotyl |
| Cbm | Carbamoyl |
| Leu | Leucine |
| ILys | Nε-isopropyl-lysine |
| Pro | Proline |
| D-Ala | D-Alanine |
| Dab | 2,4-diaminobutyric acid |
| Dap | 2,3-diaminopropionic acid |
| D-Gln | D-Glutamine |
| D-Asn | D-Asparagine |
Elucidation of Key Structural Determinants for GnRH Receptor Antagonist Potency
The potency of GnRH antagonists is highly dependent on the specific amino acid residues at each position of the decapeptide, as these residues interact with the GnRH receptor. nih.govnih.govfrontiersin.org The N-terminal residues are particularly crucial for receptor binding and activation. nih.govfrontiersin.org For degarelix and its analogs, the D-amino acids at the N-terminus, including the residue at position 3, are key for antagonist activity. nih.gov
SAR studies have shown that position 3 is sensitive to substitution, and even minor changes can have a significant impact on both binding affinity and the duration of action. nih.gov For instance, replacing the D-3Pal residue of degarelix with other moieties, such as D-glutamine, has been shown to be compatible with high potency and long duration of action. nih.gov However, other substitutions have been less successful. nih.govnih.gov
In the case of [D-Dab(CO-NH-OH)3]degarelix, the introduction of a D-diaminobutyric acid derivative at position 3 results in an analog with reduced, though still notable, in vitro antagonist potency (IC50 = 8.57 nM) compared to degarelix (IC50 = 0.58 nM). nih.gov This indicates that the bulky and hydrophilic hydroxy-carbamoyl-modified D-Dab side chain is less optimal for interaction with the GnRH receptor binding pocket than the original D-3Pal residue. nih.gov
Molecular Mechanism of Action of D Dab Co Nh Oh 3 Degarelix As a Gnrh Antagonist
Competitive Binding Dynamics at the GnRH Receptor
The antagonistic activity of [D-Dab(CO-NH-OH)3]degarelix is initiated by its direct and competitive binding to the GnRH receptors located on the surface of pituitary gonadotrope cells. nih.gov The affinity of this binding is a critical determinant of its potency. Research into a series of degarelix (B1662521) analogues has provided insights into the structure-activity relationships that govern this interaction.
In a study evaluating novel degarelix analogues, the compound identified as [d-Dab(CO-NH-OH)3]degarelix, which features an Nω-hydroxy-carbamoylation of D-diaminobutyric acid (Dab) at position 3, demonstrated a notable in vitro antagonist potency. nih.gov This was determined using a reporter gene assay in HEK-293 cells that express the human GnRH receptor. The concentration of the antagonist required to suppress the GnRH-induced response by 50%, known as the IC50 value, was found to be 2.68 nM for this analogue. nih.gov For comparison, the parent compound, degarelix, exhibited an IC50 of 0.58 nM in the same assay. nih.gov
Further characterization of [D-Dab(CO-NH-OH)3]degarelix has reported a dissociation constant (Kd) of 0.8 nM, indicating a high affinity for the pituitary GnRH receptors. nih.gov This strong binding effectively blocks the signaling of endogenous GnRH. nih.gov The introduction of the Nω-hydroxy-carbamoyl group at position 3 appears to influence the binding affinity, as other substitutions at this position have been shown to either maintain or reduce potency. For instance, an analogue with a d-glutamine (B559562) substitution at position 3 showed high potency, while those with reductively alkylated Dab or 2,3-diaminopropionic acid (Dap) at the same position had reduced antagonist potency. nih.gov
The following table presents the in vitro antagonist potencies (IC50) of [d-Dab(CO-NH-OH)3]degarelix and other selected degarelix analogues, illustrating the impact of modifications at position 3 on GnRH receptor binding.
| Compound | Modification at Position 3 | IC50 (nM) |
|---|---|---|
| Degarelix (Parent Compound) | d-3Pal | 0.58 |
| [d-Dab(CO-NH-OH)3]degarelix | Nω-hydroxy-carbamoyl-Dab | 2.68 |
| [d-Dap(CO-NH-OCH3)3]degarelix | Nω-methoxy-carbamoyl-Dap | 3.16 |
Data sourced from a study on novel degarelix analogues, where IC50 is the concentration of the antagonist required to repress the GnRH-induced response by 50% in a reporter gene assay. nih.gov
Molecular Docking and Ligand-Receptor Interaction Modeling
While specific molecular docking studies for [D-Dab(CO-NH-OH)3]degarelix are not extensively available in published literature, the interaction of GnRH antagonists with the GnRH receptor can be modeled based on the known structure of the receptor and the conformational properties of related ligands. The GnRH receptor is a member of the G protein-coupled receptor (GPCR) family, characterized by seven transmembrane helices. medchemexpress.com
The binding of GnRH antagonists is understood to occur within a pocket formed by the transmembrane domains of the receptor. The N-terminal residues of the antagonist, such as Ac-D-2Nal at position 1 and D-4Cpa at position 2 in degarelix, are crucial for receptor binding and activation blocking. oup.com The substitutions at various positions in degarelix analogues, including the D-Dab(CO-NH-OH)3 modification at position 3, are designed to optimize the fit within the receptor's binding cavity and to enhance the stability of the ligand-receptor complex. mdpi.com
Signaling Pathway Modulation by [D-Dab(CO-NH-OH)3]degarelix at the Cellular Level
The binding of [D-Dab(CO-NH-OH)3]degarelix to the GnRH receptor competitively inhibits the binding of endogenous GnRH, thereby blocking the initiation of the downstream signaling cascade that leads to gonadotropin release. nih.gov The canonical pathway for GnRH receptor signaling involves coupling to Gαq/11 proteins, which activates phospholipase Cβ (PLCβ). oup.commdpi.com This leads to the generation of inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively. oup.commdpi.com
By blocking the receptor, GnRH antagonists like [D-Dab(CO-NH-OH)3]degarelix prevent these initial signaling events. Studies on other GnRH antagonists, such as cetrorelix (B55110), ganirelix (B53836), and teverelix, have shown that they can differentially inhibit GnRH-induced intracellular Ca2+ increase and cAMP accumulation. nih.govnih.gov For example, cetrorelix has been shown to be more potent than ganirelix and teverelix in inhibiting GnRH-activated calcium signaling. nih.gov
Beyond the pituitary, where GnRH antagonists primarily act to suppress LH and FSH, direct effects on other cell types have been observed. In prostate cancer cells, which can also express GnRH receptors, the GnRH antagonist degarelix has been shown to reduce cell viability by inducing apoptosis. plos.org This effect is associated with the activation of caspases 3/7, 8, and 9. plos.org Furthermore, transcriptomic analysis in benign prostatic hyperplasia (BPH)-1 cells treated with degarelix revealed changes in gene expression related to the mitogen-activated protein kinase (MAPK) pathway. plos.org A 2024 preclinical study indicated that [D-Dab(CO-NH-OH)3]degarelix can inhibit the nuclear translocation of the androgen receptor in LNCaP prostate cancer cells, leading to apoptosis with an IC50 of 0.2 µM. nih.gov This suggests that, in addition to its primary role in the pituitary, [D-Dab(CO-NH-OH)3]degarelix may exert direct antiproliferative effects in certain cancer cells through modulation of key signaling pathways involved in cell survival and proliferation.
Preclinical Efficacy Evaluation of D Dab Co Nh Oh 3 Degarelix
In Vitro Assessment of GnRH Antagonism
In vitro assays are fundamental in the initial screening and characterization of GnRH antagonists. These laboratory-based tests provide a controlled environment to measure the direct interaction of a compound with its biological target, the GnRH receptor, and its subsequent effect on cellular responses.
A primary method for quantifying the potency of a GnRH antagonist is through a reporter gene assay. This technique utilizes a cell line, such as human embryonic kidney (HEK-293) cells, that has been genetically modified to express the human GnRH receptor. nih.govnih.gov These cells also contain a "reporter gene," typically luciferase, linked to a GnRH-responsive promoter. nih.govnih.gov When a GnRH agonist binds to the receptor, it triggers a signaling cascade that activates the promoter and leads to the production of the luciferase enzyme, which generates a measurable light signal.
To determine the inhibitory potency of an antagonist like [D-Dab(CO-NH-OH)3]degarelix, the cells are exposed to a GnRH agonist to induce a response, along with varying concentrations of the antagonist. The antagonist's ability to block the GnRH receptor and prevent the agonist-induced signal is measured. The half-maximal inhibitory concentration (IC50) is the concentration of the antagonist required to reduce the GnRH-induced response by 50%. nih.govnih.gov A lower IC50 value indicates a more potent antagonist.
In a study evaluating novel analogues of degarelix (B1662521), [D-Dab(CO-NH-OH)3]degarelix was assessed for its GnRH antagonist potency. nih.gov The study reported a pIC50 value, which is the negative logarithm of the IC50 value in molar concentration. nih.govnih.gov
| Compound | pIC50 (± SEM) | IC50 (nM) |
|---|---|---|
| [D-Dab(CO-NH-OH)3]degarelix | 8.57 (± 0.12) | 2.68 |
The IC50 value was calculated from the reported pIC50 value.
The cellular models used to evaluate GnRH antagonists are chosen for their relevance to the biological system being targeted. While reporter gene assays in cell lines like HEK-293 are excellent for high-throughput screening of receptor binding and antagonism, other models can provide further insights into the inhibition of gonadotropin synthesis and secretion. nih.govnih.gov
Pituitary cell lines, such as mouse LβT2 cells, endogenously express the GnRH receptor and are capable of synthesizing and secreting luteinizing hormone (LH). researchgate.net These cells provide a more physiologically relevant model to study the direct effects of antagonists on gonadotrope function, including the inhibition of gonadotropin subunit gene expression (e.g., Lhb) and hormone release. researchgate.net The use of such models allows researchers to confirm that the receptor antagonism observed in reporter assays translates into the desired functional outcome of inhibiting the pituitary-gonadal axis. d-nb.info
In Vivo Pharmacodynamic Studies in Animal Models
Following in vitro characterization, promising candidates are advanced to in vivo studies to assess their pharmacodynamic properties, which describe the biochemical and physiological effects of the drug on a living organism. Animal models are essential for understanding how a compound like [D-Dab(CO-NH-OH)3]degarelix behaves in a complex biological system, including its ability to suppress hormone levels over time.
The castrated male rat is a standard and sensitive animal model for evaluating the in vivo efficacy of GnRH antagonists. nih.govnih.gov In these animals, the removal of the testes eliminates the negative feedback of testosterone (B1683101) on the hypothalamus and pituitary gland. This results in a persistently elevated level of LH secretion, providing a stable baseline against which the suppressive effects of a GnRH antagonist can be clearly and quantitatively measured. nih.govcore.ac.uk
In preclinical studies, [D-Dab(CO-NH-OH)3]degarelix was tested in the castrated male rat model to determine its ability to inhibit the release of LH. nih.gov The compound was administered, and its effect on plasma LH levels was monitored. nih.gov
A key objective of in vivo studies is to determine the duration of action of a GnRH antagonist. For clinical applications, a long duration of action is often desirable to reduce dosing frequency. nih.gov The castrated male rat model is also used for this assessment. After a single administration of the compound, plasma LH levels are measured at various time points to see how long they remain suppressed. nih.govcore.ac.uk
In these studies, the duration of action for [D-Dab(CO-NH-OH)3]degarelix was classified as "short." nih.gov This classification was defined as achieving over 80% inhibition of LH release at 3 hours post-administration, but failing to maintain this level of suppression at 72 hours. nih.govnih.gov
| Compound | Animal Model | Effect Measured | Duration of Action |
|---|---|---|---|
| [D-Dab(CO-NH-OH)3]degarelix | Castrated Male Rat | Inhibition of LH Release | Short (>80% inhibition at 3h, but not at 72h) |
To quantify the in vivo effects of GnRH antagonists, precise and sensitive methods for measuring gonadotropin levels are required. The standard technique for measuring plasma LH levels in preclinical studies is the radioimmunoassay (RIA). nih.gov This method uses antibodies specific to LH to detect and quantify the hormone's concentration in blood samples taken from the animal models over time.
The typical experimental protocol involves administering a single subcutaneous injection of the test compound, such as [D-Dab(CO-NH-OH)3]degarelix, to the castrated rats. nih.govcore.ac.uk Blood samples are then collected at predetermined intervals (e.g., 3, 24, 48, 72, 96, and 120 hours) to create a time-course of plasma LH levels. nih.govnih.gov The percentage of LH inhibition is calculated by comparing the post-treatment levels to the stable, elevated baseline levels of the castrated animals. This allows for a clear determination of the antagonist's efficacy and duration of action. nih.gov
Comparative Preclinical Potency and Efficacy with Reference GnRH Antagonists (Degarelix, Acyline, Azaline (B1665912) B)
The preclinical profile of [D-Dab(CO-NH-OH)3]degarelix, a novel analogue of the gonadotropin-releasing hormone (GnRH) antagonist degarelix, has been evaluated to determine its potency and efficacy relative to established reference compounds. These studies are crucial for understanding the impact of specific structural modifications on the biological activity of GnRH antagonists. The primary reference compounds for this comparison are degarelix, acyline, and azaline B, which are all structurally related GnRH antagonists built upon a common decapeptide scaffold but differ in their side-chain substitutions. nih.gov
Research findings indicate that the modification at position 3 of the degarelix structure, replacing the original D-3-pyridylalanine (D-3Pal) with Nω-hydroxy-carbamoylated D-2,4-diaminobutyric acid (D-Dab(CO-NH-OH)), significantly influences its in vitro potency and in vivo duration of action. nih.gov
In Vitro Potency
The in vitro antagonist potency of these compounds is typically determined using a reporter gene assay. This assay measures the concentration of the antagonist required to inhibit the GnRH-induced response by 50% (IC50) in a cell line expressing the human GnRH receptor. nih.gov
In a comparative analysis, [D-Dab(CO-NH-OH)3]degarelix demonstrated an IC50 of 2.68 nM. nih.gov While effective, this indicates a lower in vitro potency compared to the parent compound, degarelix (IC50 = 0.58 nM), and another reference antagonist, acyline (IC50 = 0.69 nM). nih.gov This suggests that the Nω-hydroxy-carbamoyl substitution at position 3, while compatible with receptor binding, does not enhance in vitro potency over the original or other modified structures like acyline. nih.gov
Preclinical Efficacy and Duration of Action
In vivo efficacy is primarily assessed through the castrated male rat assay, which measures the duration of luteinizing hormone (LH) suppression following administration of the antagonist. nih.gov This model is a key indicator of the compound's potential for sustained therapeutic action.
The results from these studies show a marked difference in the duration of action:
[D-Dab(CO-NH-OH)3]degarelix was found to be "short-acting." This is defined as providing over 80% inhibition of LH release at 3 hours post-administration, but not sustaining this suppression for 72 hours. nih.gov
Degarelix is characterized by a "very long" duration of action, maintaining over 80% LH inhibition for more than 120 hours. This prolonged activity is a key feature of degarelix. nih.gov
Acyline and Azaline B are known to be shorter-acting than degarelix. nih.govnih.gov Studies have shown that analogues with potencies and durations similar to azaline B inhibit LH release for over 72 hours, which is longer than the "short" action of [D-Dab(CO-NH-OH)3]degarelix but significantly less than the "very long" action of degarelix. nih.gov
No analogue from the study that included [D-Dab(CO-NH-OH)3]degarelix exhibited a duration of action comparable to that of degarelix. nih.gov This highlights the critical role of the specific side-chain substitutions at various positions in achieving the unique, very long-acting profile of degarelix. nih.gov
Interactive Data Table: Comparative Preclinical Data Below is a summary of the comparative preclinical data for [D-Dab(CO-NH-OH)3]degarelix and its reference antagonists.
| Compound | In Vitro Potency (IC50, nM) | In Vivo Efficacy (Duration of Action) |
| [D-Dab(CO-NH-OH)3]degarelix | 2.68 nih.gov | Short nih.gov |
| Degarelix | 0.58 nih.gov | Very Long (>120 h) nih.gov |
| Acyline | 0.69 nih.gov | Shorter than degarelix nih.gov |
| Azaline B | Not specified in direct comparison | Shorter than degarelix nih.gov |
Advanced Research Perspectives and Future Directions
Computational Design and Optimization Strategies for GnRH Antagonists
The rational design of peptide-based therapeutics is increasingly reliant on computational modeling and simulation. For GnRH antagonists like degarelix (B1662521) and its derivatives, a primary challenge is their propensity to form gels or aggregates in aqueous solutions, which can impact their pharmacokinetic profiles. researchgate.netresearchgate.net All-Atom Molecular Dynamics (AA-MD) simulations have emerged as a powerful tool to investigate these aggregation behaviors at a molecular level. diva-portal.org These simulations can provide detailed insights into conformational properties and intermolecular interaction patterns, helping to understand aggregation kinetics and propensity. diva-portal.org
Studies using AA-MD have been applied to investigate the molecular-level interactions between degarelix and various counterions, revealing how different ions can influence aggregation tendencies. diva-portal.org Such computational approaches allow researchers to predict how specific structural modifications might alter a peptide's solubility and stability. For example, by modeling the introduction of hydrophilic or charged groups, chemists can hypothesize which modifications are most likely to reduce aggregation and improve the pharmaceutical profile. researchgate.net
Furthermore, three-dimensional computational models of the GnRH receptor, which is a G-protein-coupled receptor (GPCR), are instrumental in designing novel analogues. oup.combioscientifica.com These models allow for the prediction of how changes to the peptide structure will affect its binding affinity and interaction with the receptor. bioscientifica.com This computational-guided approach facilitates the optimization of lead compounds by focusing synthesis efforts on molecules with the highest probability of desired activity, moving beyond iterative and empirical screening.
Exploration of Novel Chemical Moieties for Enhanced GnRH Receptor Interactions
A central strategy in developing improved GnRH antagonists involves the chemical modification of the parent peptide backbone. The synthesis and evaluation of novel analogues of degarelix with targeted substitutions aim to enhance therapeutic properties. Research has focused on modifying various positions of the decapeptide to modulate hydrophobicity, receptor binding, and duration of action. nih.gov
One such investigation involved the synthesis of degarelix analogues with Nω-hydroxy- and Nω-methoxy-carbamoylation of D-diaminobutyric acid (Dab) and D-diaminopropionic acid (Dap) at position 3 of the peptide chain. nih.gov Among these was the specific compound [d-Dab(CO-NH-OH)3]degarelix . This analogue features the substitution of a D-3-Pal residue in degarelix with a D-diaminobutyric acid residue that has been modified with a hydroxycarbamoyl group. nih.gov
The biological activity of this novel analogue was compared to degarelix and acyline, another related GnRH antagonist. In a reporter gene assay that measures the concentration required to suppress the GnRH agonist-induced response by 50% (IC50), [d-Dab(CO-NH-OH)3]degarelix showed a significantly higher IC50 value, indicating lower in vitro potency compared to degarelix. nih.gov Furthermore, when tested in a castrated male rat model to determine the duration of luteinizing hormone (LH) suppression, it was found to be "short-acting." nih.gov This is in stark contrast to degarelix, which is characterized by its very long duration of action. nih.gov
| Compound | In Vitro Potency (IC50, nM) | Duration of Action (in vivo) |
|---|---|---|
| Degarelix | 0.58 | Very long |
| Acyline | 0.69 | Long |
| [d-Dab(CO-NH-OH)3]degarelix | 2.68 | Short |
Data sourced from a 2006 study on novel degarelix analogues. nih.gov
These findings demonstrate that while the exploration of novel chemical moieties is a critical research avenue, not all modifications yield favorable results. The introduction of the Nω-hydroxy-carbamoylated Dab at position 3, while intended to modulate the compound's properties, resulted in an analogue with diminished potency and a significantly shorter biological effect. nih.gov This type of structure-activity relationship data is invaluable for refining future design strategies.
Methodological Advancements in GnRH Antagonist Characterization
The complexity of synthetic peptides like [d-Dab(CO-NH-OH)3]degarelix necessitates the use of advanced analytical techniques for their comprehensive characterization. Beyond basic assessment, these methods are crucial for ensuring purity, confirming identity, and understanding functional behavior.
Chromatographic and Electrophoretic Techniques: For novel analogues, initial characterization typically involves purity assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and identity confirmation by mass spectrometry. nih.gov More advanced techniques like Capillary Zone Electrophoresis (CZE) are also employed for purity analysis. nih.gov In the context of degarelix, specialized tailor-made HPLC methods have been developed to precisely determine and quantify peculiar impurities, such as the 5-Aph(Hyd)-degarelix isomer, which can form during manufacturing or as a metabolite in biological media. nih.gov This highlights the importance of developing highly specific analytical methods to control the chemical composition of peptide drugs.
Spectroscopic Methods: Nuclear Magnetic Resonance (1H NMR) spectroscopy has been established as a valuable tool for investigating the aggregation behavior of GnRH antagonists. researchgate.netacs.org This method can detect the presence of different classes of aggregates and provide insights into their formation over time and with varying concentrations, which is a critical quality attribute for injectable depot formulations. researchgate.netacs.org
Functional and Biological Assays: The biological potency of new antagonists is determined using sensitive in vitro assays. A common method is the use of a reporter gene assay in a cell line (e.g., HEK-293) that expresses the human GnRH receptor. nih.gov This assay measures the IC50 of the antagonist, providing a quantitative measure of its ability to block the agonist-induced response. nih.govnih.gov For determining the absolute stereochemistry of amino acids in synthesized analogues, enzymatic digestion with specific proteases like proteinase K followed by analysis can be utilized. researchgate.net
Q & A
Q. What experimental methodologies are recommended for assessing the pharmacokinetic properties of degarelix in preclinical studies?
Degarelix's pharmacokinetics can be evaluated using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to quantify plasma concentrations. In vitro metabolism studies, such as incubations with human hepatocytes, can identify primary metabolites via radiochromatography (e.g., [³H]-labeled degarelix) . For in vivo studies, serial blood sampling in animal models (e.g., rats or non-human primates) followed by non-compartmental analysis (NCA) provides clearance, volume of distribution, and half-life data. Ensure assays are validated per ICH guidelines to minimize variability .
Q. How should researchers design experiments to evaluate degarelix’s effect on cardiac repolarization (e.g., QT interval prolongation)?
Follow a randomized, placebo- and active-controlled crossover design in healthy volunteers. Use supratherapeutic doses (e.g., 2–3× clinical exposure) and collect high-resolution electrocardiograms (ECGs) at baseline and multiple timepoints post-administration. Apply Fridericia’s correction (QTcF) for heart rate adjustments. Include a positive control (e.g., moxifloxacin) to validate assay sensitivity. Statistical analysis should use mixed-effects models to compare mean ΔΔQTcF between degarelix and placebo, with a threshold of >10 ms excluded .
Q. What are the key considerations for validating degarelix’s mechanism of action as a GnRH antagonist in vitro?
Use competitive binding assays with human GnRH receptors (GnRHR) expressed in cell lines (e.g., HEK293). Measure receptor affinity (Kd) via radioligand displacement (e.g., [¹²⁵I]-GnRH) and functional antagonism using cAMP or IP3 accumulation assays. Compare potency (IC50) against LHRH agonists (e.g., leuprolide) to confirm rapid testosterone suppression without the "flare-up" effect .
Advanced Research Questions
Q. How can researchers reconcile conflicting data on degarelix’s cardiovascular (CV) risk profile compared to LHRH agonists?
Pooled analyses of phase II/III trials suggest degarelix reduces CV event risk by 40% (HR = 0.60, 95% CI 0.41–0.87) versus agonists . However, limitations include post-hoc analysis bias and heterogeneous trial populations. To address contradictions, design prospective studies with pre-specified CV endpoints (e.g., MACE) and stratified randomization for baseline CV disease. Use Cox proportional hazard models adjusting for confounders (e.g., age, hypertension) .
Q. What advanced analytical techniques are recommended for identifying degarelix’s metabolites in human matrices?
Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with high-resolution MS (HRMS) for untargeted metabolite profiling. Use stable isotope labeling (e.g., ¹³C/¹⁵N) to trace metabolic pathways. In human hepatocyte incubations, identify phase I metabolites (oxidation, hydrolysis) and phase II conjugates (glucuronidation). Structural elucidation via MS/MS fragmentation patterns and comparison with synthetic standards is critical .
Q. How can real-world data (RWD) emulate randomized controlled trials (RCTs) for degarelix’s comparative effectiveness?
Apply target trial emulation frameworks to claims databases (e.g., OptumLabs®). Define inclusion criteria mirroring RCTs (e.g., advanced prostate cancer with CV disease). Use propensity score matching to balance covariates (e.g., comorbidities, concomitant medications). Analyze time-to-event outcomes (e.g., CV hospitalization) with Kaplan-Meier curves and Cox models. Validate findings against RCTs like PRONOUNCE, acknowledging residual confounding .
Q. What strategies optimize experimental design for studying degarelix’s long-term androgen suppression efficacy?
Use a multicenter, open-label extension study with serial testosterone measurements (≤50 ng/dL threshold). Incorporate adaptive design elements (e.g., dose adjustments based on PSA kinetics). Employ mixed-model repeated measures (MMRM) to handle missing data. Compare durability against LHRH agonists using hazard ratios for testosterone breakthrough events .
Methodological Guidance
Q. How should researchers address variability in degarelix’s pharmacodynamic response across patient subgroups?
Conduct population pharmacokinetic/pharmacodynamic (PopPK/PD) modeling using nonlinear mixed-effects software (e.g., NONMEM). Covariate analysis (e.g., body weight, renal function) identifies sources of variability. Validate models with bootstrap or visual predictive checks. For subpopulations (e.g., elderly), perform sensitivity analyses to recommend dose adjustments .
Q. What statistical approaches are robust for analyzing degarelix’s oncologic outcomes in observational studies?
Use inverse probability of treatment weighting (IPTW) to mitigate selection bias. Competing risk models (e.g., Fine-Gray) account for mortality unrelated to prostate cancer. Sensitivity analyses (e.g., E-values) quantify unmeasured confounding. Pre-specify endpoints (e.g., metastasis-free survival) to align with regulatory standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
